4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid
Description
4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid is a chemical compound with the molecular formula C14H7ClFNO2 and a molecular weight of 275.66 g/mol . It is characterized by the presence of a chloro group, a cyano group, and a fluorophenyl group attached to a benzoic acid core. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Properties
IUPAC Name |
4-chloro-3-(5-cyano-2-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO2/c15-12-3-2-9(14(18)19)6-10(12)11-5-8(7-17)1-4-13(11)16/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBUPCQIBQAPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=C(C=CC(=C2)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689819 | |
| Record name | 6-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-03-6 | |
| Record name | 6-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the benzoic acid moiety can be oxidized to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: Research involving this compound can contribute to the development of new pharmaceuticals.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in coupling reactions, the compound interacts with palladium catalysts
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
